molecular formula C25H23N3O5S B2887026 ethyl 5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-57-4

ethyl 5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2887026
CAS No.: 851947-57-4
M. Wt: 477.54
InChI Key: RGSIRWSSUMPWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This scaffold is modified with a phenyl group at position 3, an ethoxy-substituted acetamido moiety at position 5, and an ethyl ester at position 1.

Properties

IUPAC Name

ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-3-32-18-12-10-16(11-13-18)14-20(29)26-23-21-19(15-34-23)22(25(31)33-4-2)27-28(24(21)30)17-8-6-5-7-9-17/h5-13,15H,3-4,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSIRWSSUMPWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thieno[3,4-d]pyridazine derivative with an appropriate ethyl ester and an amine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a variety of substituted thieno[3,4-d]pyridazine compounds .

Scientific Research Applications

ethyl 5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogues differ in substituents on the acetamido group, phenyl ring, or ester moiety. These modifications influence physicochemical properties and bioactivity:

Compound CAS Number Molecular Formula Substituent Variations Molecular Weight Key Properties
Ethyl 5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (Target Compound) Not Provided C₂₅H₂₄N₄O₅S 4-Ethoxyphenyl acetamido at position 5; phenyl at position 3 ~504.6 (estimated) High lipophilicity due to ethoxy group
Ethyl 5-(2H-1,3-benzodioxole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate 851947-11-0 C₂₃H₁₇N₃O₆S Benzodioxole acetamido at position 5; phenyl at position 3 463.46 Enhanced π-π stacking (benzodioxole)
Ethyl 5-acetamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Not Provided C₁₉H₁₉N₃O₅S Simple acetamido at position 5; 4-methoxyphenyl at position 3 ~409.4 (estimated) Reduced steric bulk vs. ethoxy variant
Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 123542-47-2 C₁₅H₁₃N₃O₃S Amino group at position 5 (no acetamido); phenyl at position 3 315.35 Higher reactivity (free amino group)

Key Observations :

  • Bioactivity: The acetamido moiety (vs. amino in ) may reduce nonspecific binding by masking reactive groups, as seen in protease inhibitors .
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., ) are easier to synthesize but may lack target specificity.

Physicochemical and Spectroscopic Data

Limited experimental data are available for the target compound, but inferences can be drawn from analogues:

  • Solubility : The ethoxy group likely reduces aqueous solubility compared to the methoxy or benzodioxole derivatives.
  • Stability : Ethyl esters (common in ) are prone to hydrolysis under acidic/basic conditions, necessitating stability studies .
  • Spectroscopy : NMR and MS data for ’s benzodioxole analogue (e.g., δ 1.3 ppm for ethyl ester, m/z 463.46) provide benchmarks for characterizing the target compound .

Biological Activity

Ethyl 5-[2-(4-ethoxyphenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (hereafter referred to as "the compound") is a synthetic derivative belonging to the thienopyridazine class of compounds. This article provides a detailed overview of its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thienopyridazine core : A bicyclic structure that contributes to its biological properties.
  • Ethoxy and acetamido substituents : These functional groups enhance solubility and may influence pharmacological activity.

Biological Activity Overview

The biological activity of the compound has been explored in various contexts, particularly its potential as an antiviral agent , anticancer agent , and anti-inflammatory compound .

Antiviral Activity

Recent studies have indicated that derivatives of thienopyridazine show promise as antiviral agents. For instance:

  • Mechanism of Action : The compound may inhibit viral replication by targeting specific viral enzymes or receptors. Similar compounds have demonstrated significant inhibition of RNA polymerases in viruses like HCV and HIV .
  • Case Study : A study focusing on thienopyridazine derivatives reported IC50 values in the low micromolar range against various viral targets, suggesting that the compound could exhibit comparable efficacy .

Anticancer Properties

Research has also highlighted the potential anticancer properties of thienopyridazine derivatives:

  • Cell Line Studies : In vitro studies using cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell proliferation. For example, compounds within the same class have demonstrated IC50 values ranging from 10 to 50 µM against breast cancer cell lines .
  • Mechanism : The anticancer activity is thought to be mediated through the induction of oxidative stress and disruption of mitochondrial function .

Anti-inflammatory Effects

The anti-inflammatory activity of compounds similar to this compound has been documented:

  • In Vitro Studies : These compounds have shown the ability to reduce pro-inflammatory cytokines in macrophage models, indicating potential for treating inflammatory diseases .

Data Tables

Biological ActivityIC50 (µM)Reference
Antiviral (HCV)32.2
Anticancer (Breast)10 - 50
Anti-inflammatoryN/A

Research Findings

  • Antiviral Efficacy : In vitro studies demonstrated that thienopyridazine derivatives could inhibit viral replication significantly, with some compounds showing over 90% inhibition at concentrations below 50 µM.
  • Cytotoxicity Profile : The cytotoxicity of these compounds was generally low, making them suitable candidates for further drug development. For instance, one study found a selectivity index greater than 10 for several derivatives against non-cancerous cell lines .
  • Structure-Activity Relationship (SAR) : Modifications to the ethoxy and acetamido groups were found to enhance biological activity, indicating that careful structural optimization could lead to more potent derivatives .

Q & A

Q. What are the key synthetic steps for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves a multi-step approach:

  • Step 1 : Formation of the thieno[3,4-d]pyridazine core via cyclization of precursor heterocycles under reflux conditions (e.g., using toluene or dichloromethane as solvents) .
  • Step 2 : Introduction of the 4-ethoxyphenylacetamido group via amidation or nucleophilic substitution, requiring anhydrous conditions and catalysts like acetic acid .
  • Step 3 : Esterification of the carboxylate group using ethanol under acidic or basic catalysis . Key Variables : Temperature (60–120°C), solvent polarity, and catalyst choice significantly affect yield and purity. For example, reports a 68% yield using toluene at 80°C, while achieved 72% with dichloromethane and acetic acid.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the ethoxyphenyl and phenyl groups .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions (e.g., used this to analyze bromine-substituted analogs).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₄H₂₂N₃O₅S) and detects isotopic patterns .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .

Q. What preliminary biological screening models are appropriate for evaluating its bioactivity?

Initial screens should include:

  • Enzyme Inhibition Assays : Target kinases or proteases, given the structural similarity to known inhibitors (e.g., observed adenosine receptor modulation in analogs).
  • Cytotoxicity Testing : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays .
  • Molecular Docking : Preliminary computational analysis to predict binding affinity to targets like COX-2 or EGFR .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve scalability and purity?

Methodology :

  • Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., temperature, solvent ratio) to identify optimal conditions .
  • Catalyst Screening : Test alternatives to acetic acid, such as DMAP or Pd-based catalysts, to reduce side reactions .
  • Purification Strategies : Use preparative HPLC or column chromatography with gradient elution (e.g., hexane/ethyl acetate) for higher purity . Example : achieved 85% purity using silica gel chromatography with a 7:3 hexane/ethyl acetate ratio.

Q. How to resolve contradictions in biological activity data across structurally similar derivatives?

Approach :

  • SAR Analysis : Compare substituent effects using analogs (see Table 1).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorine substituents correlate with enhanced cytotoxicity ).
  • Mechanistic Studies : Use knockout cell lines or isotopic labeling to isolate target pathways .

Table 1 : Substituent Impact on Bioactivity

Substituent (R-group)Biological ActivityKey FindingReference
4-BromobenzamidoAnticancer (IC₅₀ = 12 µM)Bromine enhances DNA intercalation
4-EthoxyphenylacetamidoAnti-inflammatory (COX-2 IC₅₀ = 8 µM)Ethoxy group improves solubility
3-MethoxybenzamidoAntiviral (EC₅₀ = 5 µM)Methoxy boosts membrane permeability

Q. What computational and experimental strategies validate the compound’s mechanism of action?

Integrated Workflow :

  • Molecular Dynamics (MD) Simulations : Model interactions with targets like kinases over 100-ns trajectories .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (e.g., ΔG, ΔH) for target-ligand complexes .
  • CRISPR-Cas9 Knockout : Validate target relevance by silencing putative receptors (e.g., EGFR) and measuring activity loss .

Data Contradiction Analysis

Q. Why do solubility and stability profiles vary across studies, and how can this be standardized?

Root Causes :

  • Solvent Choice : DMSO vs. aqueous buffers alter apparent solubility ( reports 2.5 mg/mL in DMSO vs. 0.3 mg/mL in PBS).
  • Degradation Pathways : Hydrolysis of the ester group under acidic/alkaline conditions (e.g., observed 15% degradation at pH 9 in 24 hours). Mitigation :
  • Use standardized buffers (e.g., PBS pH 7.4) and lyophilization for long-term storage .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step routes in (methoxy analog) and (fluorophenyl variant).
  • Biological Assays : Adapt enzyme inhibition protocols from (IC₅₀ determination) and (cytotoxicity testing).
  • Computational Tools : Use AutoDock Vina for docking studies and GROMACS for MD simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.